1,7-Bis(4-hydroxyphenyl)-3-heptanol
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Overview
Description
“1,7-Bis(4-hydroxyphenyl)-3-heptanol” is a compound that is related to a class of molecules known as curcuminoids . It is a natural product found in turmeric (Curcuma longa) and torch ginger (Etlingera elatior) . It is also known as “1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one” and has a molecular formula of C19H20O3 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of “5-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-hept-4,6-dien-3-one” has been described, involving crystallization into a triclinic structure . Another related compound, “(1E,4E)-1,7-Bis(4-hydroxyphenyl)-1-hepten-3-one”, has been isolated from mistletoe and can be synthesized .
Molecular Structure Analysis
The molecular structure of “1,7-Bis(4-hydroxyphenyl)-3-heptanol” is characterized by the presence of two phenolic groups attached to a seven-carbon chain. The phenolic groups contribute to the compound’s potential bioactivity .
Scientific Research Applications
Antioxidant Properties
1,7-Bis(4-hydroxyphenyl)-3-heptanol has been studied for its antioxidant properties. A study demonstrated that certain diarylheptanoids, including 1,7-bis(4-hydroxyphenyl)-3-heptanol, derived from the bark of alder family trees exhibit significant antioxidant activity. This activity was assessed using assays like DPPH and ABTS(+) radical scavenging, and the ORAC assay, which measures the capacity to protect fluorescent molecules against oxidative degradation. The antioxidant activity of these compounds was found to be higher than that of curcumin, a well-known antioxidant diarylheptanoid (Ponomarenko et al., 2014).
Antiplatelet Activity
Research has also highlighted the antiplatelet activity of diarylheptanoids like 1,7-bis(4-hydroxyphenyl)-3-heptanol. In a study involving compounds isolated from the seeds of Alpinia blepharocalyx, it was found that some diarylheptanoids exhibit strong inhibition of various forms of platelet aggregation, including collagen-induced and adenosine diphosphate-induced aggregation in human whole blood (Doug et al., 1998).
Synthesis and Structural Characterization
There has been significant interest in the synthesis and structural characterization of 1,7-bis(4-hydroxyphenyl)-3-heptanol and similar compounds. Studies have detailed the total synthesis of bioactive diarylheptanoids, employing methods like Wittig olefination and olefin cross-metathesis reaction (Kashanna et al., 2012). Such research is crucial for understanding the compound's potential applications in various fields, including pharmacology and material science.
Mechanism of Action
- The primary target of 4-[5-hydroxy-7-(4-hydroxyphenyl)heptyl]phenol is not well-documented in the available literature. However, it is known to have antiseptic and disinfectant properties. It is active against a wide range of microorganisms, including some fungi and viruses. Additionally, it has been used as an oral analgesic or anesthetic in products like Chloraseptic to treat pharyngitis .
- When injected next to a nerve, phenol produces chemical neurolysis. This process is nonselective across nerve fiber size and most prominent on the outer aspect of the nerve .
Target of Action
Mode of Action
Pharmacokinetics
properties
IUPAC Name |
4-[5-hydroxy-7-(4-hydroxyphenyl)heptyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,17,20-22H,1-4,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJAYWZGEZOHRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873812 |
Source
|
Record name | (+/-)-Centrolobol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Bis(4-hydroxyphenyl)-3-heptanol | |
CAS RN |
98119-94-9 |
Source
|
Record name | (+/-)-Centrolobol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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